molecular formula C20H16N2OS B11333055 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11333055
M. Wt: 332.4 g/mol
InChI Key: LNDLMNUBSDFIMC-UHFFFAOYSA-N
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Description

5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core with phenyl and phenylethyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidinone core followed by the introduction of the phenyl and phenylethyl groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene-3-carboxylic acid with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidinone ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Catalytic methods, such as palladium-catalyzed carbonylation, have been employed to synthesize thieno[2,3-d]pyrimidinone derivatives efficiently . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-d]pyrimidinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific phenyl and phenylethyl substituents, which confer distinct chemical and biological properties. Its potential as an antitubercular agent and its ability to undergo various chemical transformations make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2OS/c1-14(15-8-4-2-5-9-15)22-13-21-19-18(20(22)23)17(12-24-19)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

LNDLMNUBSDFIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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